molecular formula C12H22N2O3 B4571283 ETHYL 2-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE

ETHYL 2-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE

Cat. No.: B4571283
M. Wt: 242.31 g/mol
InChI Key: DPDFKXSOIUWKCP-UHFFFAOYSA-N
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Description

ETHYL 2-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an ethyl ester group, a cyclohexylamine moiety, and a carbamoyl group. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE typically involves the reaction of ethyl chloroacetate with 4-methylcyclohexylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ethyl chloroacetate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly employed in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[(4-METHYLCYCLOHEXYL)AMINO]ACETATE: A structurally similar compound with slight variations in the functional groups.

    ETHYL 2-[(CYCLOHEXYLAMINO)CARBONYL]AMINO]ACETATE: Another related compound with a different cyclohexyl substitution pattern.

Uniqueness

ETHYL 2-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

ethyl 2-[(4-methylcyclohexyl)carbamoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-3-17-11(15)8-13-12(16)14-10-6-4-9(2)5-7-10/h9-10H,3-8H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDFKXSOIUWKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC1CCC(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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